molecular formula C7H7N3O B1349238 3H-imidazo[4,5-b]pyridin-2-ylmethanol CAS No. 24638-20-8

3H-imidazo[4,5-b]pyridin-2-ylmethanol

Cat. No.: B1349238
CAS No.: 24638-20-8
M. Wt: 149.15 g/mol
InChI Key: HDNNHMQTORIJHZ-UHFFFAOYSA-N
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Description

3H-imidazo[4,5-b]pyridin-2-ylmethanol is a useful research compound. Its molecular formula is C7H7N3O and its molecular weight is 149.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Vibrational Spectra Analysis

Research has delved into the molecular structure, vibrational energy levels, and potential energy distribution of 3H-imidazo[4,5-b]pyridin-2-ylmethanol and its derivatives using density functional theory (DFT). These studies reveal the importance of the N+H group, which acts as a proton donor in medium-strong hydrogen bonds, linking molecules through NH…N interactions. This bonding is evidenced by broad and strong contours in the IR spectra, indicating the presence of hydrogen bonds, which are crucial for understanding the chemical behavior of these compounds (Lorenc et al., 2008).

Synthesis and Fluorescence Properties

Another area of research focuses on the C-2 direct alkenylation of 3H-imidazo[4,5-b]pyridine facilitated by microwave-assisted Pd/Cu co-catalysis. This method has enabled the synthesis of compounds with moderate to good yields, demonstrating satisfactory fluorescence quantum yields and solvatofluorochromic properties. The synthesized compounds exhibit potential for applications in materials science due to their unique fluorescence characteristics (Baladi et al., 2016).

Anticancer and Anti-inflammatory Properties

The potential of this compound derivatives as anticancer and anti-inflammatory agents has been investigated, with certain compounds exhibiting moderate cytotoxic activity against various cancer cell lines and selective COX-2 inhibitory activity. These findings suggest the therapeutic potential of these compounds in treating inflammation and cancer (Kirwen et al., 2016).

Corrosion Inhibition

Recent studies have also explored the application of imidazo[4,5-b]pyridine derivatives as corrosion inhibitors for mild steel in acidic environments. The compounds showed high inhibition performance, suggesting their utility in protecting metals from corrosion, which is crucial for industrial applications (Saady et al., 2021).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit microtubule assembly and Akt activation , suggesting potential targets.

Mode of Action

Related compounds have been shown to inhibit microtubule assembly and Akt activation , indicating that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been found to inhibit the activation of akt and its downstream target pras40 , suggesting potential pathways that could be affected.

Pharmacokinetics

Related compounds have been shown to be effective at inhibiting the activation of akt and an additional downstream effector (p70s6) following oral dosing in mice , suggesting potential bioavailability.

Result of Action

Similar compounds have been found to inhibit microtubule assembly and Akt activation , suggesting potential effects.

Action Environment

The storage temperature for this compound is typically room temperature , suggesting that it may be stable under normal environmental conditions.

Properties

IUPAC Name

1H-imidazo[4,5-b]pyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-4-6-9-5-2-1-3-8-7(5)10-6/h1-3,11H,4H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNNHMQTORIJHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361618
Record name 3H-imidazo[4,5-b]pyridin-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24638-20-8
Record name 3H-imidazo[4,5-b]pyridin-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {3H-imidazo[4,5-b]pyridin-2-yl}methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

using a Dan-Stark separator, 2,3-diaminopyridine (54.6 g; 0.5 mol) and glycolic acid (38 g; 0.5 mol) in 700 ml of mesitylene were boiled under reflux until the calculated amount of water had separated off. The mixture was then cooled to room temperature, and the resulting precipitate was filtered off with suction and, with addition of activated carbon, boiled in 800 ml of water for 15 min. The hot suspension was filtered and once more cooled to room temperature, and the colourless crystals that precipitated out were filtered off with suction and dried. Yield: 56.4 g (75%).
Quantity
54.6 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
700 mL
Type
solvent
Reaction Step Four

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